

2-[Chloro(phenyl)methyl]-1,3,2-dioxaborinane chemical structure

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name: 2-[Chloro(phenyl)methyl]-1,3,2-dioxaborinane

CAS No.: 102746-93-0

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2-[Chloro(phenyl)methyl]-1,3,2-dioxaborinane: Technical Guide

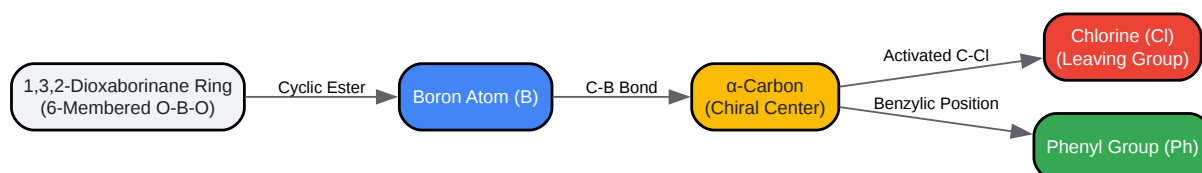
Core Structure & Chemical Identity

The molecule consists of a 1,3,2-dioxaborinane ring—a six-membered heterocycle containing one boron and two oxygen atoms—substituted at the boron position with an

-chlorobenzyl group.

Property	Detail
IUPAC Name	2-[Chloro(phenyl)methyl]-1,3,2-dioxaborinane
Functional Class	-Haloboronic Ester
Key Moiety	-Chloroalkylboronate: The C–Cl bond adjacent to the Boron atom is highly activated for nucleophilic displacement.
Ring System	1,3,2-Dioxaborinane: Derived from 1,3-propanediol.[3] This six-membered ring is generally more stable to hydrolysis than acyclic boronic esters but less rigid than the five-membered dioxaborolanes (e.g., pinacol esters).
Stereochemistry	The carbon bearing the chlorine and phenyl group is a chiral center. In asymmetric synthesis, this center is generated stereoselectively using chiral diols (e.g., pinanediol). Here, the structure implies a racemic or achiral context unless a chiral auxiliary is specified.

Structural Diagram (DOT Visualization)



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Caption: Structural connectivity of **2-[Chloro(phenyl)methyl]-1,3,2-dioxaborinane** highlighting the activated alpha-chloro center.[1][4][5][6][7]

Synthesis: The Matteson Homologation Protocol

The synthesis of **2-[Chloro(phenyl)methyl]-1,3,2-dioxaborinane** is achieved via the Matteson Homologation, a reaction that inserts a methylene (or substituted methylene) group into a carbon-boron bond.

Reaction Mechanism

- Precursor: 2-Phenyl-1,3,2-dioxaborinane (Phenylboronic acid 1,3-propanediol ester).
- Reagent: (Dichloromethyl)lithium (LiCHCl_2), generated in situ from dichloromethane (CH_2Cl_2) and LDA or $n\text{-BuLi}$.
- Intermediate: Formation of a tetrahedral Boronate "Ate" Complex.
- Rearrangement: A 1,2-migration of the phenyl group from boron to the adjacent carbon, displacing one chloride ion. This step is often promoted by Zinc Chloride (ZnCl_2).^{[8][9]}

Step-by-Step Experimental Protocol

Safety Note: This reaction involves pyrophoric reagents (

$n\text{-BuLi}$) and must be performed under an inert atmosphere (Argon/Nitrogen) at low temperatures.

Step 1: Generation of Dichloromethylithium

- Reagents: Dichloromethane (1.1 equiv), THF (anhydrous), LDA (1.1 equiv).
- Conditions: Cool THF/DCM mixture to $-100\text{ }^\circ\text{C}$ (using liquid N_2 /ethanol bath) to prevent decomposition of the unstable carbenoid

- Procedure: Add LDA slowly down the side of the flask. Stir for 10-15 minutes.

Step 2: Formation of the Boronate Complex

- Addition: Dissolve 2-phenyl-1,3,2-dioxaborinane in THF and add it dropwise to the solution at -100 °C.
- Observation: The solution may change color/viscosity.
- Validation (In-Process):

NMR is the critical diagnostic tool. The starting boronic ester (trigonal planar,) appears at ~30 ppm. The formation of the tetrahedral boronate complex () shifts the signal upfield to ~5-10 ppm.

Step 3: 1,2-Migration (Rearrangement)

- Promoter: Add anhydrous Zinc Chloride (, 0.5-1.0 equiv) as a solution in THF or solid.
- Warming: Allow the reaction to warm slowly to 0 °C or Room Temperature (RT).
- Mechanism:

acts as a Lewis acid, abstracting a chloride ion from the -carbon, triggering the migration of the phenyl group.
- Completion: Monitor by

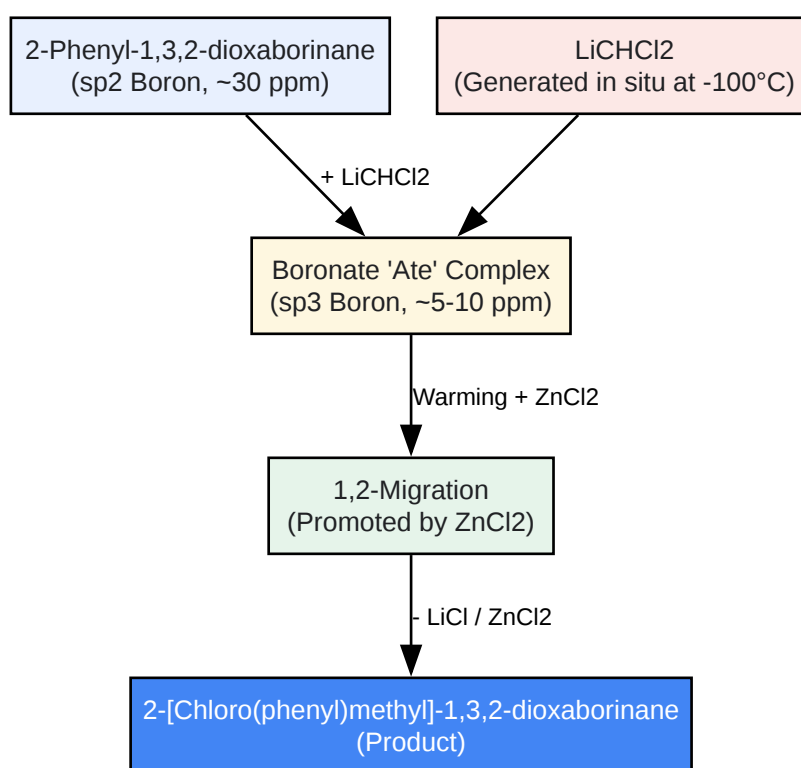
NMR. The signal should return to ~30 ppm, indicating the restoration of the trigonal planar geometry in the product.

Step 4: Workup & Isolation

- Quench: Add saturated aqueous

- Extraction: Extract with Diethyl Ether or EtOAc.
- Purification: Flash chromatography (silica gel) is possible, but -halo boronic esters can be sensitive to silica. Distillation or direct use in the next step (telescoping) is often preferred.

Synthesis Workflow Diagram



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Caption: The Matteson Homologation pathway converting a phenylboronic ester to the alpha-chloro derivative via an 'ate' complex.[7]

Reactivity & Applications

The defining feature of **2-[Chloro(phenyl)methyl]-1,3,2-dioxaborinane** is the

-chloro stereocenter. The C–Cl bond is activated by the adjacent empty p-orbital of the boron atom, making it highly susceptible to nucleophilic substitution (

).

Key Reactions

- Nucleophilic Displacement (Stereospecific):
 - Reagents: Grignard reagents (), Alkoxides (), Azides ().
 - Mechanism: The nucleophile attacks the boron atom first, forming a new "ate" complex.^[1] This is followed by a second 1,2-migration where the new nucleophile displaces the chlorine atom.
 - Stereochemistry: This process proceeds with inversion of configuration at the -carbon. If the starting -chloro ester is chiral (e.g., derived from pinanediol), the substitution is highly stereoselective (>98% ee).
- Chain Extension (Iterative Homologation):
 - The product of the displacement is a new boronic ester. This can be subjected to another round of Matteson homologation, allowing for the "stitching" of carbon chains with precise stereocontrol at every carbon.
- Oxidation:
 - Treatment with converts the C–B bond into a C–O bond, yielding the corresponding alcohol (in this case, -chlorobenzyl alcohol or, after substitution, a chiral secondary alcohol).

Application in Drug Development

This chemistry is foundational in the synthesis of Proteasome Inhibitors (e.g., Bortezomib). While Bortezomib uses a leucine-like side chain, the methodology—using an

-halo boronic ester to install a chiral center next to boron—is identical.

Application	Role of 2-[Chloro(phenyl)methyl]-1,3,2-dioxaborinane
Peptidomimetics	Precursor for -amino boronic acids (via azide displacement).
Chiral Alcohols	Intermediate for synthesizing enantiopure benzylic alcohols.
Suzuki Coupling	The C–B bond can participate in Pd-catalyzed cross-coupling, though the -chloro group makes this challenging without prior modification.

Technical Specifications & Stability

- Physical State: Typically a viscous oil or low-melting solid.
- Stability:
 - Moisture: Moderately sensitive. The dioxaborinane ring can hydrolyze to the boronic acid and 1,3-propanediol in the presence of water/acid.
 - Oxidation: Sensitive to air oxidation over prolonged periods; store under Argon.
 - Thermal: Generally stable at room temperature but can decompose at high temperatures (>100 °C).
- Handling:
 - Use anhydrous solvents.
 - Avoid silica gel chromatography if possible; use neutral alumina or distillation.

- Toxicity:

-Halo compounds can be alkylating agents. Handle with gloves and in a fume hood.

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- To cite this document: BenchChem. [2-[Chloro(phenyl)methyl]-1,3,2-dioxaborinane chemical structure]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b14082785/docs#2-chloro-phenyl-methyl-1-3-2-dioxaborinane-chemical-structure>]

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